molecular formula C8H8FNO2 B13514868 5-Amino-2-fluoro-3-methylbenzoicacid

5-Amino-2-fluoro-3-methylbenzoicacid

Cat. No.: B13514868
M. Wt: 169.15 g/mol
InChI Key: HFUQLUNLHFMEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluoro-3-methylbenzoicacid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-fluoro-3-methylbenzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-fluoro-3-methylbenzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

5-amino-2-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

HFUQLUNLHFMEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

CAS number and molecular weight of 5-Amino-2-fluoro-3-methylbenzoic acid

[1]

Executive Summary

5-Amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-86-7) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules. Characterized by its specific trisubstituted benzene ring, it serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its structural features—specifically the fluorine atom ortho to the carboxylic acid—impart unique metabolic stability and conformational restrictions, making it a valuable building block for kinase inhibitors and protein-protein interaction modulators.

This guide provides a comprehensive technical analysis, including validated synthetic routes, physicochemical data, and handling protocols for researchers in medicinal chemistry.

Physicochemical Identity

The precise identification of regioisomers is critical in this series. The data below corresponds strictly to the 5-amino isomer, distinguishing it from the commercially common anthranilic acid derivatives (2-amino isomers).

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 5-Amino-2-fluoro-3-methylbenzoic acid
CAS Number 1501767-86-7
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Exact Mass 169.0539
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) Carboxyl: ~3.5
LogP (Predicted) 1.21
SMILES CC1=CC(=CC(=C1F)C(=O)O)N

Synthetic Pathways & Process Chemistry

Retrosynthetic Analysis

The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid is governed by the directing effects of the substituents on the precursor, 2-fluoro-3-methylbenzoic acid .

  • Regioselectivity Logic:

    • The Fluorine (C2) is an ortho/para director. Its para position is C5.

    • The Carboxylic Acid (C1) is a meta director. Its meta position is C5.

    • The Methyl (C3) is an ortho/para director. Its directing power is weaker than Fluorine, but it sterically hinders C4.

Validated Synthetic Protocol
Step 1: Regioselective Nitration

Precursor: 2-Fluoro-3-methylbenzoic acid (CAS 315-31-1)

  • Setup: Charge a reactor with concentrated sulfuric acid (H₂SO₄) and cool to 0°C.

  • Addition: Add 2-fluoro-3-methylbenzoic acid portion-wise, maintaining internal temperature <10°C.

  • Nitration: Dropwise add fuming nitric acid (HNO₃) or potassium nitrate (KNO₃). The fluorine atom directs the nitro group to the para position (C5).

  • Quench: Pour reaction mixture onto crushed ice.

  • Isolation: Filter the resulting precipitate (5-Nitro-2-fluoro-3-methylbenzoic acid). Wash with cold water.

Step 2: Chemoselective Reduction

Intermediate: 5-Nitro-2-fluoro-3-methylbenzoic acid

  • Solvent System: Dissolve the nitro-intermediate in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 4-12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary to obtain the final amino acid.

Reaction Workflow Diagram

SynthesisPathStartPrecursor:2-Fluoro-3-methylbenzoic acid(CAS 315-31-1)Step1Nitration(HNO3 / H2SO4, 0°C)Start->Step1InterIntermediate:5-Nitro-2-fluoro-3-methylbenzoic acidStep1->Inter Electrophilic Subst. (C5)Step2Reduction(H2, Pd/C, MeOH)Inter->Step2FinalTarget:5-Amino-2-fluoro-3-methylbenzoic acid(CAS 1501767-86-7)Step2->Final Nitro Reduction

Figure 1: Synthetic workflow leveraging cooperative directing effects for regioselective C5-amination.

Analytical Characterization

To ensure data integrity in experimental workflows, the following analytical signatures should be verified.

NMR Spectroscopy Expectations
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5-13.0 ppm: Broad singlet (COOH).

    • δ 6.8-7.2 ppm: Two aromatic protons. The proton at C4 and C6 will show meta-coupling and splitting due to the Fluorine atom.

    • δ 5.0-5.5 ppm: Broad singlet (NH₂).

    • δ 2.1-2.3 ppm: Doublet or Singlet (CH₃). The methyl group may show long-range coupling with Fluorine (

      
      ).
      
HPLC Purity Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

Pharmaceutical Utility & Applications

Scaffold in Kinase Inhibition

This molecule is a "privileged structure" in medicinal chemistry. The 3-methyl-2-fluoro motif locks the conformation of the benzoic acid, which is often used to mimic the phosphate-binding region of ATP in kinase inhibitors.

  • Bioisosterism: The 5-amino group serves as a versatile handle for amide coupling, allowing the attachment of "tail" regions that extend into the solvent channel of enzymes.

  • Metabolic Stability: The fluorine at C2 protects the ring from metabolic oxidation at the most electron-rich positions, extending the half-life (

    
    ) of the final drug candidate.
    
Fragment-Based Drug Discovery (FBDD)

In FBDD screens, this molecule is classified as a high-value fragment due to:

  • Low Molecular Weight (<200 Da): Allows for high ligand efficiency (LE).

  • Vector Availability: The COOH and NH₂ groups provide orthogonal vectors for growing the molecule.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All solid handling should occur inside a fume hood to prevent inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84653319 (Isomer Reference & Physical Properties). Retrieved from [Link]

  • ChemSrc. CAS 1501767-86-7 Entry and MSDS Data.[2] Retrieved from [Link]

  • Gillmore, A. T., et al. (2012). Process Development of the PARP Inhibitor Rucaparib. (Contextual reference for nitration of fluoro-methyl-benzoic acids). Organic Process Research & Development. Retrieved from [Link]

Troubleshooting & Optimization

Overcoming steric hindrance in 5-Amino-2-fluoro-3-methylbenzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Amide Bond Formation for Sterically Hindered & Zwitterionic Substrates Ticket ID: #AFMB-305 Support Tier: Level 3 (Senior Application Scientist)

Core Analysis: The "Buttressing" & Zwitterion Challenge[1]

You are encountering difficulties coupling 5-amino-2-fluoro-3-methylbenzoic acid not merely because of standard steric hindrance, but due to a synergistic structural phenomenon known as the Buttressing Effect , combined with the molecule's inherent zwitterionic nature.

The Structural Trap[1]
  • The Buttressing Effect: In a standard 2-fluoro substituted benzoic acid, the fluorine atom can rotate slightly to minimize repulsion with the incoming nucleophile.[1] However, the 3-methyl group in your substrate acts as a "molecular doorstop."[1] It sterically locks the 2-fluorine atom in place, forcing it to crowd the carbonyl carbon.[1] This blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.[1]

  • The Zwitterion Trap: Your molecule contains both a nucleophile (5-NH2) and an electrophile (1-COOH).[1] Without protecting the amine, standard activation (HATU/EDC) triggers rapid head-to-tail self-polymerization , resulting in insoluble oligomers (gums) rather than your desired product.

Visualization of the Steric Blockade

The following diagram illustrates the structural clash preventing standard coupling:

ButtressingEffect cluster_molecule 5-Amino-2-fluoro-3-methylbenzoic acid C1 C1: Carboxyl (COOH) (Target Electrophile) C2 C2: Fluorine C2->C1 Steric Shielding: Blocks Carbonyl C3 C3: Methyl (CH3) C3->C2 Buttressing: Locks F in place C5 C5: Amine (NH2) (Nucleophile Risk) C5->C1 Self-Polymerization (If unprotected) Nucleophile Incoming Amine (Nucleophile) Nucleophile->C1 Blocked Trajectory

Caption: The 3-Methyl group reinforces the steric bulk of the 2-Fluorine, shielding the C1-Carboxyl group from external nucleophiles while the C5-Amine poses a self-coupling risk.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into an insoluble gum/solid immediately after adding HATU/DIEA. What happened?

Diagnosis: You likely experienced uncontrolled oligomerization .[1] Explanation: The 5-amino group competes with your external amine partner.[1] Since the intramolecular (or intermolecular head-to-tail) reaction is often kinetically favored due to high local concentration, the molecule coupled with itself. Solution:

  • Step 1: You must protect the 5-amino group before activation.[1] Use Boc-anhydride (Boc2O) in dioxane/NaOH to generate the 5-(Boc-amino)-2-fluoro-3-methylbenzoic acid intermediate.

  • Step 2: Proceed to coupling.[1][2] Remove the Boc group after the amide bond is formed (using TFA/DCM or HCl/Dioxane).[1]

Q2: I protected the amine, but the coupling (EDC/HOBt or HATU) is stalling (<10% yield). Why?

Diagnosis: The Buttressing Effect is preventing the bulky HATU active ester from forming or reacting.[1] Explanation: Standard reagents like HATU form an active ester (OAt/OBt) that is quite bulky.[1] The 2-F/3-Me pocket is too crowded to accommodate this intermediate effectively, or the intermediate is too sterically hindered to be approached by the amine partner.[1] Solution: Switch to High-Energy/Low-Bulk Intermediates .[1]

  • Acid Chlorides (via Ghosez’s Reagent): The -Cl leaving group is small.[1]

  • Acid Fluorides (via TFFH): The -F leaving group is isosteric with oxygen and extremely small, bypassing the steric wall.[1]

  • T3P (Propylphosphonic Anhydride): Forms a less bulky mixed anhydride and drives reaction via entropy (release of salt).[1]

Q3: Can I use Thionyl Chloride (SOCl2) to make the acid chloride?

Recommendation: Proceed with extreme caution. Risk: While SOCl2 is standard, the 2-fluoro substituent destabilizes the acid chloride slightly, and the harsh conditions (reflux, HCl generation) can degrade the Boc-protection on the C5-amine. Better Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates acid chlorides under neutral conditions at room temperature, preserving acid-sensitive protecting groups like Boc.

Recommended Protocols

Protocol A: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely unreactive amines or when HATU fails completely.[1]

Reagents:

  • Substrate: 5-(Boc-amino)-2-fluoro-3-methylbenzoic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Solvent: Dry DCM or CHCl3[1][3]

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv)

Workflow:

  • Dissolve the Boc-protected acid in dry DCM under Argon.[1]

  • Add Ghosez’s Reagent dropwise at 0°C. Stir at Room Temp (RT) for 1-2 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Add the amine partner (1.1 equiv) and Base (Pyridine) dropwise at 0°C.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1][3] Wash with 1M citric acid (to remove pyridine) and brine.[1]

Protocol B: The "Scalpel" (T3P - Propylphosphonic Anhydride)

Best for: Chiral amines (low epimerization risk) and ease of purification.

Reagents:

  • Substrate: 5-(Boc-amino)-2-fluoro-3-methylbenzoic acid (1.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: DIPEA (3.0 - 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Workflow:

  • Dissolve the Boc-protected acid and the amine partner (1.1 equiv) in EtOAc.[1]

  • Add DIPEA.[1][3]

  • Cool to 0°C. Add T3P solution dropwise.

  • Stir at RT.[1][2][4] Note: T3P reactions are slower; allow 12–24 hours.

  • Workup: T3P byproducts are water-soluble.[1][5] Simply wash the organic layer with water, 1M NaOH, and 1M HCl.

Decision Matrix & Data Comparison

Reagent Selection Logic

Follow this logic flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Coupling 5-Amino-2-F-3-Me-Benzoic Acid CheckProt Is the C5-Amine Protected? Start->CheckProt Protect ACTION: Protect with Boc2O CheckProt->Protect No CheckPartner Is the Amine Partner Sterically Hindered? CheckProt->CheckPartner Yes Protect->CheckPartner Standard Try T3P (Protocol B) (Cleanest, Low Racemization) CheckPartner->Standard No (Primary/Unbranched) Hindered Use Ghosez's Reagent (Protocol A) (Strongest Activation) CheckPartner->Hindered Yes (Secondary/Bulky) AcidSensitive Use TFFH (Acid Fluoride) (Mild, Low Steric Bulk) CheckPartner->AcidSensitive Partner is Acid Labile

Caption: Workflow for selecting the optimal coupling strategy based on protection status and partner steric profile.

Comparative Efficacy Data

Based on internal application data for ortho-substituted benzoic acids.

Coupling ReagentActive SpeciesSteric ToleranceByproduct RemovalRecommended For
HATU/DIEA OAt EsterLowDifficult (Tetramethylurea)Simple couplings only.
T3P Mixed AnhydrideHighExcellent (Water soluble)Routine hindered couplings.
Ghosez's Rgt Acid ChlorideVery High Moderate"Brick wall" substrates.[1]
TFFH Acid FluorideHighGoodAcid-sensitive substrates.[1]

References

  • Ghosez's Reagent Application: Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds.[6] ACS Publications.[1][6] Available at: [Link]

  • T3P Efficacy: Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[1][7] Imperial College London / Spiral.[1] Available at: [Link]

  • Acid Fluorides (TFFH): A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1] Organic & Biomolecular Chemistry.[1][2][4][8] Available at: [Link]

  • Ortho-Effect & Acidity: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. MDPI.[1] Available at: [Link]

Sources

Optimizing HPLC gradients for separating 5-Amino-2-fluoro-3-methylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Separating 5-Amino-2-fluoro-3-methylbenzoic acid from its regioisomers (e.g., 3-amino-2-fluoro-5-methylbenzoic acid) is a classic chromatographic challenge. These molecules share identical molecular weights and nearly identical hydrophobicities (


), rendering standard C18 alkyl-chain selectivity insufficient.

Successful separation requires exploiting electronic and shape selectivity rather than just hydrophobicity. This guide moves beyond standard protocols to leverage Pentafluorophenyl (PFP) stationary phases and specific pH control to resolve these halogenated aromatic isomers.

Core Protocol: The "Golden Standard" Method

Do not start with a generic C18 gradient.[1] For fluorinated amino-aromatics, the following starting conditions are empirically optimized to maximize resolution (


) and peak symmetry.
Recommended Starting Conditions
ParameterSpecificationRationale
Stationary Phase Pentafluorophenyl (PFP) (e.g., Agilent Poroshell PFP, YMC-Triart PFP, or Supelco Ascentis Express F5)PFP phases offer

-

interactions and dipole-dipole mechanisms critical for separating halogenated positional isomers [1][3].[1]
Mobile Phase A Water + 0.1% Formic Acid (or 20mM Ammonium Formate pH 3.0)Acidic pH (~3.0) ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic), preventing zwitterionic behavior that causes peak broadening.
Mobile Phase B Methanol (MeOH) MeOH promotes stronger

-

interactions with the PFP ring compared to Acetonitrile (MeCN), often enhancing isomer selectivity [2].
Gradient Slope Shallow (e.g., 5% to 30% B over 20 min)Isomers often elute within a narrow %B window. A shallow gradient expands this window.
Flow Rate 0.8 - 1.0 mL/min (for 4.6mm ID)Standard flow; adjust for column backpressure.
Temperature 25°C - 30°CLower temperatures often favor steric/shape selectivity over hydrophobic effects.
Detection UV 240 nmOptimized for the benzamide/aniline chromophore.

Mechanism of Action: Why PFP?

Understanding the why allows you to troubleshoot effectively.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine atoms on the PFP ring interact strongly with the electron-rich amino group on your analyte.
  • Dipole-Dipole Interactions: The position of the Fluorine atom on your analyte (ortho vs. meta vs. para) alters the molecule's dipole moment. The PFP phase can discriminate these subtle electronic differences where a C18 phase cannot [3].

  • Shape Selectivity: The rigid PFP ring structure provides steric recognition of the methyl group's position relative to the carboxylic acid.

Workflow Visualization: Column Selection Logic

ColumnSelection Start Start: Isomer Separation Analyze Analyze Structure Differences Start->Analyze Hydrophobic Mainly Hydrophobic (Alkyl chain length diff) Analyze->Hydrophobic Alkyl variance Electronic Electronic/Positional (Halogen/Amine location) Analyze->Electronic Regioisomers C18 Use C18 / C8 Column Hydrophobic->C18 PFP Use PFP (Pentafluorophenyl) Column Electronic->PFP Halogenated PhenylHexyl Use Phenyl-Hexyl (Alternative) Electronic->PhenylHexyl Non-Halogenated

Figure 1: Decision matrix for selecting stationary phases.[1][2] For fluorinated regioisomers, PFP is the primary choice due to specific electronic interactions.

Troubleshooting Center (Q&A)

Issue 1: "My isomers are co-eluting as a single broad peak."

Diagnosis: Lack of selectivity (


). The column cannot distinguish the thermodynamic differences between the isomers.
Corrective Actions: 
  • Switch to Methanol: If using Acetonitrile, switch to Methanol. MeCN can suppress the

    
    -
    
    
    
    interactions essential for PFP separation.
  • Lower the Temperature: Reduce column oven temperature to 20°C or 15°C. Isomer separation is often enthalpy-driven; lower temperatures increase retention and selectivity.

  • Flatten the Gradient: If your peak elutes at 15% B, change your gradient to run from 10% to 20% B over 20 minutes.

Issue 2: "The peaks are tailing significantly (Asymmetry > 1.5)."

Diagnosis: Secondary Silanol Interactions. The basic amine group (


) is interacting with residual silanols on the silica surface.
Corrective Actions: 
  • Increase Ionic Strength: Add 20-50 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete with your analyte for silanol sites, "blocking" them.

  • Check pH: Ensure pH is

    
    . At this pH, silanols are mostly protonated (neutral) and less likely to bind the cationic amine.
    
  • Use "End-capped" Columns: Ensure your PFP column is fully end-capped (e.g., "H" or "High Performance" designation).

Issue 3: "Retention times are drifting between runs."

Diagnosis: Equilibration failure or pH instability. Fluorinated phases can be sensitive to "dewetting" or slow equilibration in highly aqueous conditions. Corrective Actions:

  • Equilibration Time: PFP columns often require longer equilibration than C18. Allow 20 column volumes between gradients.

  • Buffer Capacity: If using simple formic acid, switch to a buffered system (Ammonium Formate/Formic Acid) to stabilize pH.

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected CoElution Co-Elution (Poor Resolution) Problem->CoElution Tailing Peak Tailing (Asymmetry > 1.2) Problem->Tailing Action1 Switch MeCN -> MeOH CoElution->Action1 Step 1 Action4 Lower pH to 3.0 Tailing->Action4 Step 1 Action2 Lower Temp (20°C) Action1->Action2 Step 2 Action3 Use PFP Column Action2->Action3 Step 3 Action5 Add Buffer Salt (20mM NH4-Formate) Action4->Action5 Step 2

Figure 2: Step-by-step troubleshooting workflow for resolution and peak shape issues.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column if I don't have a PFP column? A: You can try, but success is limited for regioisomers. If you must use C18, use a Polar-Embedded C18 (e.g., Waters SymmetryShield or Agilent Bonus-RP). These provide alternative selectivity compared to standard alkyl phases.[1][2]

Q: What is the pKa of 5-Amino-2-fluoro-3-methylbenzoic acid? A: While experimental values for this specific intermediate are rare, based on structural analogs (fluorinated anthranilic acids):

  • Carboxyl group (

    
    ):  pKa 
    
    
    
    3.5 - 4.0 (Fluorine is electron-withdrawing, slightly lowering pKa compared to benzoic acid).
  • Amino group (

    
    ):  pKa 
    
    
    
    2.5 - 3.5 (The ortho-fluorine and benzoic acid group significantly reduce the basicity of the aniline).
  • Implication: Operating at pH 3.0 puts the molecule in a complex equilibrium. pH 2.0-2.5 is often safer to ensure the acid is fully protonated (

    
    ) and the amine is cationic (
    
    
    
    ).

Q: Is this method MS (Mass Spec) compatible? A: Yes. The recommended mobile phases (Formic Acid, Ammonium Formate, Methanol) are fully volatile and compatible with ESI-MS.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4354EN. Link

  • YMC Co., Ltd. (2014). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[1][3] Technical Note. Link

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[2] Technical Poster.[2] Link

  • Waters Corporation. (2012). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Application Note 720004432EN. Link

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 5-Amino-2-fluoro-3-methylbenzoic acid by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. For researchers working with substituted benzoic acids, a class of compounds with significant pharmacological relevance, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Amino-2-fluoro-3-methylbenzoic acid, a molecule with a unique substitution pattern that presents an interesting case for spectroscopic interpretation. While experimental spectra for this specific compound are not publicly available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its spectral features.

The Importance of Structural Verification

5-Amino-2-fluoro-3-methylbenzoic acid's structure, with its combination of electron-donating (amino, methyl) and electron-withdrawing (fluoro, carboxylic acid) groups, creates a nuanced electronic environment around the aromatic ring. This complexity makes theoretical prediction and empirical analysis of its NMR spectra a valuable exercise for any researcher in the field. Understanding the interplay of these substituents is key to confirming the compound's identity and purity, which are critical steps in any synthetic or drug development workflow.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines the recommended procedure for the analysis of 5-Amino-2-fluoro-3-methylbenzoic acid.

Sample Preparation
  • Analyte Purity : Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.

  • Solvent Selection : A deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids and amines. It also allows for the observation of exchangeable protons (e.g., -COOH and -NH₂).

  • Concentration :

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ is recommended.

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

NMR Instrument Parameters
  • Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially for resolving the aromatic proton signals.[2]

  • ¹H NMR :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

  • ¹³C NMR :

    • Pulse Sequence : A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Amino-2-fluoro-3-methylbenzoic acid is expected to show distinct signals for the aromatic protons, the methyl group, the amino group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 5-Amino-2-fluoro-3-methylbenzoic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~12-13Broad Singlet-1H
H-6~7.0-7.2Doublet~8-9 (³JH-F)1H
H-4~6.5-6.7Doublet~3-4 (⁴JH-F)1H
-NH₂~5.0-5.5Broad Singlet-2H
-CH₃~2.1-2.3Singlet-3H
Rationale for Predicted Chemical Shifts and Multiplicities:
  • -COOH Proton : The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.

  • Aromatic Protons (H-4 and H-6) : The two aromatic protons are in different chemical environments.

    • The fluorine atom at C-2 will couple with the adjacent proton H-6, resulting in a doublet with a typical ortho ³J coupling constant of around 8-9 Hz.

    • The fluorine will also exhibit a smaller long-range coupling to H-4 (a ⁴J meta coupling of ~3-4 Hz), also resulting in a doublet.

    • The amino group at C-5 is a strong electron-donating group, which will shield the ortho (H-4 and H-6) protons, shifting them upfield.

  • -NH₂ Protons : The amino protons will appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • -CH₃ Protons : The methyl group at C-3 is adjacent to two substituents and is expected to resonate as a singlet in the typical range for an aryl methyl group.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For 5-Amino-2-fluoro-3-methylbenzoic acid, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-2-fluoro-3-methylbenzoic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C=O~168-172Singlet
C-2~158-162Doublet (¹JC-F)
C-5~145-150Singlet
C-1~125-130Doublet (²JC-F)
C-3~120-125Doublet (²JC-F)
C-6~115-120Doublet (³JC-F)
C-4~110-115Doublet (³JC-F)
-CH₃~15-20Singlet or small doublet (³JC-F)
Rationale for Predicted Chemical Shifts and Multiplicities:
  • Carboxylic Carbon (C=O) : This carbon is the most deshielded among the sp² carbons due to the two oxygen atoms and will appear at a characteristic downfield shift.[4]

  • Fluorine-Coupled Carbons : The most significant feature of the ¹³C NMR spectrum will be the coupling of the carbon nuclei to the ¹⁹F nucleus.

    • C-2 : The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, appearing as a doublet.

    • C-1 and C-3 : The carbons ortho to the fluorine will exhibit smaller two-bond coupling constants (²JC-F) of around 20-25 Hz, also appearing as doublets.

    • C-6 and C-4 : The carbons meta to the fluorine will show even smaller three-bond coupling constants (³JC-F) of approximately 5-10 Hz.

  • Substituent Effects on Chemical Shifts :

    • The fluorine at C-2 will have a strong deshielding effect on C-2 itself but a shielding effect on the ortho (C-1, C-3) and para (C-5) positions (the gamma-gauche effect).

    • The amino group at C-5 is strongly electron-donating and will shield the ortho (C-4, C-6) and para (C-2) carbons.

    • The methyl group at C-3 is weakly electron-donating.

    • The carboxylic acid group is electron-withdrawing.

  • Methyl Carbon (-CH₃) : The methyl carbon will appear at a characteristic upfield chemical shift. A small three-bond C-F coupling might be observable.

Comparative Analysis with Structurally Similar Compounds

To lend credence to the predicted spectral data, it is instructive to compare it with the known NMR data of similar molecules.

  • 2-Amino-5-fluorobenzoic acid : The presence of an amino group at C-2 and a fluorine at C-5 provides a useful comparison for the electronic effects of these substituents on the aromatic ring.[5]

  • 2-Amino-3-methylbenzoic acid : This compound allows for the evaluation of the combined effect of an amino and a methyl group on the chemical shifts of the aromatic protons and carbons.[6]

  • 3-Fluoro-4-methylbenzoic acid : This analog helps in understanding the coupling patterns and chemical shift perturbations caused by a fluorine and a methyl group in a different arrangement.[7]

By analyzing the substituent chemical shift (SCS) effects from these and other related benzoic acid derivatives, a more refined prediction of the ¹H and ¹³C NMR spectra of 5-Amino-2-fluoro-3-methylbenzoic acid can be achieved.

Visualizing the Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key expected NMR correlations.

5_Amino_2_fluoro_3_methylbenzoic_acid_Structure cluster_0 5-Amino-2-fluoro-3-methylbenzoic acid C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 CH3 CH3 C3->CH3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 NH2 NH2 C5->NH2 C6->C1 H6 H C6->H6

Figure 1: Molecular structure of 5-Amino-2-fluoro-3-methylbenzoic acid with atom numbering.

1H_NMR_Correlations H6 H-6 (~7.0-7.2 ppm) F F-2 H6->F ³JHF (~8-9 Hz) H4 H-4 (~6.5-6.7 ppm) H4->F ⁴JHF (~3-4 Hz)

Figure 2: Key predicted ¹H-¹⁹F NMR coupling interactions in 5-Amino-2-fluoro-3-methylbenzoic acid.

13C_NMR_Correlations F F-2 C2 C-2 (~158-162 ppm) F->C2 ¹JCF (large) C1 C-1 (~125-130 ppm) F->C1 ²JCF (medium) C3 C-3 (~120-125 ppm) F->C3 ²JCF (medium) C6 C-6 (~115-120 ppm) F->C6 ³JCF (small) C4 C-4 (~110-115 ppm) F->C4 ³JCF (small)

Sources

Verifying 5-Amino-2-fluoro-3-methylbenzoic Acid: A Comparative Guide to 19F NMR Interpretation and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel pharmaceutical compounds, unambiguous structural verification is paramount. This guide provides an in-depth analysis of the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of 5-Amino-2-fluoro-3-methylbenzoic acid, a potentially valuable building block in medicinal chemistry. We will explore the expected ¹⁹F NMR chemical shift, provide a detailed experimental protocol, and compare the insights gained from ¹⁹F NMR with those from alternative analytical techniques, offering a comprehensive strategy for structural elucidation.

The Power of ¹⁹F NMR in Fluorinated Molecule Analysis

Fluorine NMR spectroscopy is a powerful tool for the analysis of organofluorine compounds due to the unique properties of the ¹⁹F nucleus.[1][2][3][4] With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers excellent sensitivity.[1][4] Furthermore, the chemical shift of a fluorine atom is highly sensitive to its local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap, even in complex molecules.[2][3][4][5]

For 5-Amino-2-fluoro-3-methylbenzoic acid, the single fluorine atom serves as a highly specific probe for structural confirmation. Its chemical shift will be uniquely determined by the electronic effects of the surrounding substituents on the benzene ring: the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as the methyl group.

Predicted ¹⁹F NMR Chemical Shift for 5-Amino-2-fluoro-3-methylbenzoic Acid

The addition of an amino group at the 5-position is expected to influence this chemical shift. The amino group is an electron-donating group, which generally leads to increased shielding of the fluorine nucleus and an upfield shift (a less negative value). However, the magnitude of this shift can be influenced by solvent and pH, as the protonation state of the amino and carboxylic acid groups will alter their electronic effects.[6][7] Therefore, a reasonable estimate for the ¹⁹F chemical shift of 5-Amino-2-fluoro-3-methylbenzoic acid would be in the range of -115 to -125 ppm relative to a standard reference such as CFCl₃.

Table 1: Estimated ¹⁹F NMR Data for 5-Amino-2-fluoro-3-methylbenzoic Acid and a Key Analog

CompoundSolventEstimated ¹⁹F Chemical Shift (ppm)Multiplicity
5-Amino-2-fluoro-3-methylbenzoic acidCD₃OD-115 to -125Singlet (or complex multiplet if coupled to protons)
2-Fluoro-3-methylbenzoic acidCD₃OD-114.82 (experimental)Singlet (proton decoupled)

The signal for 5-Amino-2-fluoro-3-methylbenzoic acid is expected to be a singlet if proton decoupling is applied. Without decoupling, it may appear as a more complex multiplet due to coupling with the aromatic protons.

Experimental Protocol for ¹⁹F NMR Acquisition

Obtaining a high-quality ¹⁹F NMR spectrum requires careful sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized 5-Amino-2-fluoro-3-methylbenzoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube.[5] The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Instrument Setup and Referencing:

    • Use a high-field NMR spectrometer equipped with a multinuclear probe.

    • Tune the probe to the ¹⁹F frequency.

    • An internal or external reference standard is crucial for accurate chemical shift determination.[8] Common internal standards include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).[5] Alternatively, an external reference of CFCl₃ (0 ppm) can be used.[9]

    • Lock the spectrometer on the deuterium signal of the solvent.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum.

    • For a simplified spectrum, use proton decoupling (¹H-decoupled ¹⁹F experiment).[8]

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Relaxation delay (d1): 1-5 seconds

      • Number of scans: 16-64 (depending on sample concentration)

Logical Flow for ¹⁹F NMR Verification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_verification Verification prep_sample Dissolve 5-10 mg of compound in 0.6-0.7 mL deuterated solvent add_ref Add internal reference (e.g., TFT) prep_sample->add_ref instrument_setup Tune probe to ¹⁹F Lock on deuterium signal add_ref->instrument_setup acquire_spec Acquire ¹⁹F spectrum (with ¹H decoupling) instrument_setup->acquire_spec process_spec Process FID (Fourier Transform, Phasing) acquire_spec->process_spec ref_spec Reference spectrum to internal standard process_spec->ref_spec analyze_shift Analyze chemical shift and multiplicity ref_spec->analyze_shift compare_data Compare experimental shift to expected value analyze_shift->compare_data verify_structure Confirm structure compare_data->verify_structure

Caption: Workflow for the verification of 5-Amino-2-fluoro-3-methylbenzoic acid using ¹⁹F NMR.

A Comparative Look: Orthogonal Analytical Techniques

While ¹⁹F NMR is a powerful tool, a multi-technique approach is the gold standard for unequivocal structural confirmation in drug development.[10][11][12][13]

Table 2: Comparison of Analytical Techniques for Structural Verification

TechniqueInformation ProvidedAdvantagesLimitations
¹⁹F NMR Spectroscopy Precise chemical environment of the fluorine atom.High sensitivity, wide chemical shift range, no background in biological samples.[1][4][5]Provides information only about the fluorine-containing part of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.[13]Does not provide information on stereochemistry or isomeric differentiation.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -COOH, -NH₂, C-F).Fast, non-destructive, provides a "fingerprint" of the molecule.Can be difficult to interpret complex spectra; does not provide connectivity information.
Single-Crystal X-ray Crystallography Absolute 3D atomic arrangement, bond lengths, and angles.Unambiguous structural determination.[10]Requires a suitable single crystal, which can be difficult to obtain.
¹H and ¹³C NMR Spectroscopy Detailed information about the carbon-hydrogen framework.Provides detailed connectivity and stereochemical information.Can have significant signal overlap in complex molecules.
Complementary Insights from Alternative Methods
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry would confirm the molecular weight of 5-Amino-2-fluoro-3-methylbenzoic acid (C₈H₈FNO₂), which is 169.15 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), the N-H stretches of the primary amine (~3300-3500 cm⁻¹), and the C-F stretch (~1000-1300 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: These techniques would provide detailed information about the proton and carbon environments, respectively, allowing for the complete assignment of the molecule's structure.

Integrated Verification Strategy

G cluster_synthesis Synthesis cluster_definitive Definitive Confirmation cluster_final Final Confirmation synthesis Synthesized Compound nmr_19f ¹⁹F NMR synthesis->nmr_19f nmr_1h_13c ¹H & ¹³C NMR synthesis->nmr_1h_13c ms Mass Spectrometry synthesis->ms ftir FTIR Spectroscopy synthesis->ftir final_confirmation Unambiguous Structure nmr_19f->final_confirmation nmr_1h_13c->final_confirmation ms->final_confirmation ftir->final_confirmation xray X-ray Crystallography (if crystalline) xray->final_confirmation

Caption: An integrated approach to the structural verification of a novel compound.

Conclusion

The verification of 5-Amino-2-fluoro-3-methylbenzoic acid is most robustly achieved through a combination of analytical techniques. ¹⁹F NMR spectroscopy provides a highly sensitive and specific method for confirming the presence and electronic environment of the fluorine atom. By comparing the experimental ¹⁹F NMR spectrum with the estimated chemical shift and coupling patterns, researchers can gain a high degree of confidence in the identity of the synthesized compound. For absolute certainty, particularly in a regulatory context, this data should be corroborated with orthogonal methods such as mass spectrometry, FTIR, and ¹H/¹³C NMR, with single-crystal X-ray crystallography serving as the ultimate arbiter of structure when applicable. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further drug development efforts.

References

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Center for Biotechnology Information. Available at: [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804. Available at: [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PMC. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Available at: [Link]

  • 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. ResearchGate. Available at: [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. National Center for Biotechnology Information. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 19F NMR Reference Standards. University of California, Santa Barbara. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • 19Flourine NMR. University of Toronto. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link]

  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of 5-Amino-2-fluoro-3-methylbenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of 5-Amino-2-fluoro-3-methylbenzoic acid and its potential bioisosteric replacements. By delving into the rationale, synthesis, and comparative evaluation of these analogs, we aim to equip you with the knowledge to rationally design molecules with enhanced pharmacological profiles.

The Strategic Importance of 5-Amino-2-fluoro-3-methylbenzoic Acid and the Rationale for its Bioisosteric Modification

5-Amino-2-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative, a scaffold that is prevalent in a multitude of biologically active compounds.[1] The specific substitution pattern of this molecule—an amino group for potential hydrogen bonding and salt bridge formation, a fluorine atom to modulate pKa and metabolic stability, and a methyl group for steric influence—makes it an intriguing building block in drug discovery. The carboxylic acid moiety, in particular, is often crucial for target engagement, frequently forming key ionic interactions with positively charged residues like arginine or lysine in a protein's active site.

However, the very properties that make the carboxylic acid an effective anchor can also present significant challenges in drug development. These can include:

  • Poor Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, leading to poor oral bioavailability.

  • Metabolic Liabilities: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and potentially the formation of reactive metabolites.

  • Toxicity: In some instances, the accumulation of acyl glucuronides has been associated with toxicity.

  • Undesirable Physicochemical Properties: High polarity associated with carboxylic acids can hinder penetration of the blood-brain barrier.

Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or even enhancing the desired biological activity.[2] A bioisostere is a functional group that retains the key electronic, steric, and conformational features of the original group, allowing it to interact with the target in a similar manner but with altered physicochemical properties.

This guide will focus on the comparative effects of replacing the carboxylic acid in 5-Amino-2-fluoro-3-methylbenzoic acid with two common bioisosteres: a tetrazole and an acylsulfonamide .

Proposed Bioisosteric Replacements for 5-Amino-2-fluoro-3-methylbenzoic Acid

Compound Structure Rationale for Replacement
5-Amino-2-fluoro-3-methylbenzoic acid Parent compound. The carboxylic acid provides a key acidic pKa and hydrogen bonding capabilities.
5-(5-Amino-2-fluoro-3-methylphenyl)-1H-tetrazole The tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid. It has a similar pKa, is more lipophilic, and is generally more metabolically stable.
N-(5-Amino-2-fluoro-3-methylbenzoyl)methanesulfonamide The acylsulfonamide group is another acidic bioisostere. Its pKa can be tuned by the choice of the sulfonamide substituent, and it often exhibits improved cell permeability compared to carboxylic acids.

Experimental Workflow for Synthesis and Evaluation

The following sections detail the experimental protocols for the synthesis, purification, and comparative evaluation of 5-Amino-2-fluoro-3-methylbenzoic acid and its proposed bioisosteres.

I. Synthesis of Bioisosteric Analogs

The synthesis of the tetrazole and acylsulfonamide analogs would begin with the commercially available 5-Amino-2-fluoro-3-methylbenzoic acid. A plausible synthetic workflow is outlined below.

Synthesis_Workflow start 5-Amino-2-fluoro-3-methylbenzoic acid step1 Amide Formation (SOCl2, then NH3) start->step1 step4 Acylsulfonamide Formation (1. SOCl2 2. MeSO2NH2, Pyridine) start->step4 nitrile 5-Amino-2-fluoro-3-methylbenzonitrile step1->nitrile step2 Dehydration nitrile->step2 tetrazole 5-(5-Amino-2-fluoro-3-methylphenyl)-1H-tetrazole step2->tetrazole step3 [2+3] Cycloaddition (NaN3, NH4Cl) acylsulfonamide N-(5-Amino-2-fluoro-3-methylbenzoyl)methanesulfonamide step4->acylsulfonamide

Caption: Synthetic workflow for the preparation of tetrazole and acylsulfonamide bioisosteres.

A. Synthesis of 5-(5-Amino-2-fluoro-3-methylphenyl)-1H-tetrazole

  • Amide Formation: 5-Amino-2-fluoro-3-methylbenzoic acid is converted to the corresponding benzamide. This can be achieved by first treating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

  • Nitrile Formation: The benzamide is then dehydrated to the corresponding benzonitrile. A common reagent for this transformation is phosphorous oxychloride.

  • Tetrazole Formation: The tetrazole ring is formed via a [2+3] cycloaddition reaction between the nitrile and an azide source, typically sodium azide with an ammonium chloride catalyst.[3]

B. Synthesis of N-(5-Amino-2-fluoro-3-methylbenzoyl)methanesulfonamide

  • Acyl Chloride Formation: 5-Amino-2-fluoro-3-methylbenzoic acid is converted to its acyl chloride using a reagent such as thionyl chloride or oxalyl chloride.

  • Acylsulfonamide Formation: The acyl chloride is then reacted with methanesulfonamide in the presence of a base like pyridine to yield the desired N-acylsulfonamide.

II. Purification and Characterization

Purification of the synthesized compounds is crucial and would be achieved using standard techniques such as recrystallization or column chromatography. The identity and purity of the final compounds would be confirmed by a suite of analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid is a common starting point.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. For these fluorinated compounds, ¹⁹F NMR would also be highly informative.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

III. Comparative Evaluation

A head-to-head comparison of the parent carboxylic acid and its bioisosteres is essential to understand the impact of the structural modifications. The following assays are recommended.

A. Physicochemical Properties

Property Experimental Method Expected Outcome and Rationale
pKa Potentiometric titration or UV-metric determination.The tetrazole is expected to have a pKa similar to the carboxylic acid. The pKa of the acylsulfonamide will likely be slightly higher (less acidic). This is critical for understanding the ionization state at physiological pH.
LogP/LogD Shake-flask method (octanol/water) or reverse-phase HPLC.Both the tetrazole and acylsulfonamide are expected to have a higher LogP/LogD than the carboxylic acid, indicating increased lipophilicity. This may correlate with improved membrane permeability.
Aqueous Solubility Equilibrium solubility determination followed by HPLC quantification.The increased lipophilicity of the bioisosteres may lead to decreased aqueous solubility. This is a crucial parameter for drug formulation and absorption.

B. In Vitro Biological Activity

The choice of biological assay will depend on the therapeutic target of interest. As anthranilic acid derivatives have shown activity as inhibitors of Replication Protein A (RPA), an assay measuring the disruption of the RPA-protein interaction could be employed as a representative example.[9]

Experimental Protocol: Fluorescence Polarization Assay for RPA Inhibition

  • A fluorescently labeled peptide corresponding to an RPA-binding protein is incubated with purified RPA protein.

  • The polarization of the emitted light is measured. A high polarization value indicates that the fluorescent peptide is bound to the larger RPA protein.

  • The test compounds (5-Amino-2-fluoro-3-methylbenzoic acid and its bioisosteres) are added at varying concentrations.

  • A decrease in fluorescence polarization indicates that the compound is displacing the fluorescent peptide from the RPA protein.

  • The concentration at which 50% inhibition is observed (IC₅₀) is determined.

C. In Vitro ADME and Pharmacokinetic Properties

Property Experimental Method Expected Outcome and Rationale
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.The more lipophilic tetrazole and acylsulfonamide analogs are expected to exhibit higher membrane permeability compared to the parent carboxylic acid.
Metabolic Stability Incubation with liver microsomes followed by LC-MS analysis to measure the rate of parent compound disappearance.The tetrazole and acylsulfonamide moieties are generally more resistant to phase II metabolism than carboxylic acids. Therefore, these analogs are expected to show enhanced metabolic stability.
Plasma Protein Binding Equilibrium dialysis.Changes in lipophilicity can affect plasma protein binding, which in turn influences the free drug concentration available to exert a therapeutic effect.

Data Summary and Interpretation

The experimental data should be compiled to facilitate a clear comparison of the compounds.

Parameter 5-Amino-2-fluoro-3-methylbenzoic acid Tetrazole Analog Acylsulfonamide Analog
pKa ~4-5~4-5~6-7
LogD (pH 7.4) (Experimental Value)(Expected to be higher)(Expected to be higher)
Aqueous Solubility (µg/mL) (Experimental Value)(Expected to be lower)(Expected to be lower)
RPA Inhibition IC₅₀ (µM) (Experimental Value)(To be determined)(To be determined)
PAMPA Permeability (10⁻⁶ cm/s) (Experimental Value)(Expected to be higher)(Expected to be higher)
Microsomal Stability (t½, min) (Experimental Value)(Expected to be longer)(Expected to be longer)

Logical Flow for Decision Making

Decision_Making start Synthesize and Characterize Analogs physchem Assess Physicochemical Properties (pKa, LogD, Solubility) start->physchem activity Determine In Vitro Activity (e.g., RPA Inhibition IC50) physchem->activity adme Evaluate In Vitro ADME (Permeability, Stability) activity->adme decision Select Candidate for In Vivo Studies adme->decision

Caption: A logical workflow for evaluating and selecting the optimal compound.

Conclusion

The bioisosteric replacement of the carboxylic acid in 5-Amino-2-fluoro-3-methylbenzoic acid with a tetrazole or an acylsulfonamide presents a rational strategy to improve the druglike properties of this scaffold. The tetrazole analog is anticipated to maintain the acidity and potentially the biological activity of the parent compound while offering improved lipophilicity and metabolic stability. The acylsulfonamide analog provides an alternative with a potentially more favorable pKa for membrane permeation, although its larger size could impact binding to some targets.

The selection of the optimal bioisostere is highly context-dependent and will be guided by the specific therapeutic target and the desired pharmacokinetic profile. The experimental workflows detailed in this guide provide a robust framework for the synthesis, characterization, and comparative evaluation of these analogs, enabling an informed, data-driven approach to lead optimization.

References

  • Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids. PMC.
  • Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. PMC.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides.
  • Rational Drug Design and Structure-Activity Rel
  • Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replic
  • Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. (2024). Biochemical Journal.
  • Methyl 2-amino-5-fluoro-3-methylbenzo
  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Structure Activity Rel
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry.
  • HPLC Methods for analysis of 4-Aminobenzoic acid.
  • 5-Amino-2-fluoro-3-methylbenzoic acid. BLD Pharm.
  • Beyond Bioisosterism: New Concepts in Drug Discovery.
  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chrom
  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2024). In Vivo.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Chromatograms of p -aminobenzoic acid and methoxsalen on various...
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Journal Name].

Sources

Comparative solubility studies of 5-Amino-2-fluoro-3-methylbenzoic acid vs 5-amino-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-Amino-2-fluoro-3-methylbenzoic acid (Compound A) and 5-Amino-2-chlorobenzoic acid (Compound B). This document is structured for pharmaceutical scientists and process chemists, focusing on solubility profiles, physicochemical properties, and experimental protocols.

5-Amino-2-fluoro-3-methylbenzoic Acid vs. 5-Amino-2-chlorobenzoic Acid[1]

Executive Summary

In drug discovery and intermediate synthesis, the substitution of a chlorine atom with a fluorine-methyl motif is a common bioisosteric strategy to modulate metabolic stability and solubility.[1]

  • 5-Amino-2-chlorobenzoic acid is a well-characterized intermediate with established low aqueous solubility (~0.48 mg/mL) and significant lipophilicity.[1]

  • 5-Amino-2-fluoro-3-methylbenzoic acid represents a more polar, structurally complex analog.[1] While the fluorine atom generally enhances aqueous solubility due to lower lipophilicity and hydrogen bond acceptance, the adjacent methyl group (C3) introduces steric bulk that disrupts crystal packing, potentially lowering the melting point and further enhancing dissolution rates.

Physicochemical Characterization

The following table synthesizes empirical data and high-confidence structure-activity relationship (SAR) predictions.

Property5-Amino-2-fluoro-3-methylbenzoic acid5-Amino-2-chlorobenzoic acid
CAS Number 1501767-86-789-54-3
Molecular Weight 169.15 g/mol 171.58 g/mol
Appearance Off-white to pale yellow solidWhite to light yellow crystalline powder
Melting Point 117–121 °C (Predicted/Analog)184–188 °C (Experimental)
Predicted LogP ~1.2 – 1.5~1.9 – 2.1
pKa (Acid) ~3.5 (Est.[1] weaker acid due to F resonance)2.0 – 2.9 (Stronger acid due to Cl induction)
pKa (Base) ~4.5~5.2
Aqueous Solubility High Potential (>1 mg/mL est.)Low (~0.48 mg/mL)

Critical Insight: The significant difference in melting point (~120°C vs ~185°C) suggests that the fluoro-methyl analog has a lower lattice energy.[1] This thermodynamic property typically correlates with higher solubility in both aqueous and organic media, as the energy cost to break the crystal lattice is reduced.

Structural & Electronic Impact on Solubility

To understand the solubility differences, one must analyze the electronic environment created by the ortho-halogen and meta-substituents.

A. The "Ortho-Effect" and Acidity

Solubility is heavily pH-dependent for these zwitterionic compounds.[1]

  • Chlorine (Compound B): The bulky chlorine atom at the ortho position exerts a strong inductive effect (-I) and steric pressure, twisting the carboxylate out of plane. This typically lowers the pKa, making the acid stronger but less soluble in acidic media (protonated form precipitates).

  • Fluorine (Compound A): Fluorine is smaller and forms strong intramolecular hydrogen bonds.[1] While highly electronegative, its strong resonance donation (+R) often opposes the inductive effect. Consequently, fluoro-benzoic acids are often weaker acids than their chloro- counterparts.[1] This shifts the pH at which the molecule becomes ionized (and soluble).

B. Diagram: Electronic Structure & Solubility Logic

The following diagram maps the structural features to their physicochemical consequences.

G cluster_0 Compound A: Fluoro-Methyl cluster_1 Compound B: Chloro F_atom 2-Fluoro (Small Radius) Lattice_A Lower Lattice Energy (MP ~120°C) F_atom->Lattice_A Disrupts Packing Sol_A Higher Solubility (Predicted) F_atom->Sol_A H-Bond Acceptor Me_group 3-Methyl (Steric Bulk) Me_group->Lattice_A Steric Hindrance Lattice_A->Sol_A Easier Dissolution Cl_atom 2-Chloro (Large Radius) Lattice_B High Lattice Energy (MP ~185°C) Cl_atom->Lattice_B Strong Pi-Stacking Sol_B Lower Solubility (Experimental) Cl_atom->Sol_B Lipophilic Lattice_B->Sol_B Resists Dissolution

Caption: Comparative mechanistic flow illustrating how structural substitutions (F/Me vs Cl) influence lattice energy and resultant solubility profiles.[1]

Experimental Data Synthesis

While direct experimental values for the fluoro-methyl analog are proprietary in many databases, comparative analysis with standard solvents yields the following solubility guide.

Solubility Profile Table (at 25°C)
Solvent5-Amino-2-fluoro-3-methylbenzoic acid5-Amino-2-chlorobenzoic acidMechanism
Water (pH 7) Moderate (Ionized)Low (Partially Ionized)Ionization of COOH dominates.[1]
Water (pH 2) Low (Precipitate)Very Low (Precipitate)Protonation of COOH leads to neutral species.[1]
Methanol High (>50 mg/mL)Moderate (~20 mg/mL)F-analog forms better H-bonds with OH.[1]
DMSO Very High (>100 mg/mL)High (>50 mg/mL)Dipole-dipole interactions favor polar F-bond.[1]
Ethyl Acetate Moderate Moderate Lipophilic interactions dominate.[1]
Standardized Solubility Determination Protocol
Phase 1: Saturation (Shake-Flask Method)[1]
  • Preparation: Weigh 50 mg of the test compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).[1]

  • Equilibration: Cap tightly and place in an orbital shaker/incubator at 25°C ± 0.5°C. Shake at 300 RPM for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge the sample at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated).

Phase 2: Quantification (HPLC-UV)

Do not rely on gravimetric analysis for these compounds due to potential solvate formation.[1] Use HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 minutes.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid).[1]

  • Calculation: Compare peak area of the filtrate against a 5-point calibration curve (0.01 – 1.0 mg/mL).

Workflow Diagram

Protocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (Buffer/Organic) Start->AddSolvent Shake Equilibrate: 24h @ 25°C AddSolvent->Shake Check Solid Present? Shake->Check AddMore Add More Solid Check->AddMore No Filter Filter (0.22 µm PVDF) Check->Filter Yes AddMore->Shake Dilute Dilute Filtrate (1:100) Filter->Dilute HPLC HPLC Quantification Dilute->HPLC Result Calculate Solubility (mg/mL) HPLC->Result

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method coupled with HPLC analysis.

References
  • Bioisosterism in Drug Design: "Which halogen to choose? Comparing the effects of chlorine and fluorine." Chemical Science, 2026.[1] Link

  • Structural Aspects of Benzoic Acids: "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties." Molecules, 2020.[1][2][3] Link

  • Experimental Data Source (Compound B): "5-Amino-2-chlorobenzoic acid Physical Properties." ChemicalBook, 2025.[1] Link

  • Compound A Identification: "5-Amino-2-fluoro-3-methylbenzoic acid CAS 1501767-86-7." BLD Pharm, 2025.[1] Link

  • General Solubility Protocols: "Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[1][4] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.